molecular formula C22H28N2 B13788624 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- CAS No. 6699-12-3

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-

Cat. No.: B13788624
CAS No.: 6699-12-3
M. Wt: 320.5 g/mol
InChI Key: SVZYYHKYXSDMQX-UHFFFAOYSA-N
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Description

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is characterized by the presence of a valeronitrile group and a naphthyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a naphthyl-substituted ketone with a pyrrolidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the valeronitrile group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions using catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar pyrrolidine core but differ in their substituents and overall structure. The presence of the valeronitrile and naphthyl groups in 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- makes it unique and imparts distinct chemical and biological properties.

Similar compounds include:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizines
  • Prolinol

Properties

CAS No.

6699-12-3

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

2-naphthalen-1-yl-2-propan-2-yl-5-pyrrolidin-1-ylpentanenitrile

InChI

InChI=1S/C22H28N2/c1-18(2)22(17-23,13-8-16-24-14-5-6-15-24)21-12-7-10-19-9-3-4-11-20(19)21/h3-4,7,9-12,18H,5-6,8,13-16H2,1-2H3

InChI Key

SVZYYHKYXSDMQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCN1CCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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